molecular formula C15H11ClO B13649063 3-(Chloromethyl)-2-phenylbenzofuran

3-(Chloromethyl)-2-phenylbenzofuran

Cat. No.: B13649063
M. Wt: 242.70 g/mol
InChI Key: VNPJNKVNAPPJFX-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-phenylbenzofuran (CAS 4521-07-7) is a high-value benzofuran derivative with a molecular formula of C 15 H 11 ClO and a molecular weight of 242.70 g/mol . This compound serves as a versatile chemical intermediate and a privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents . The core benzofuran structure is a fused heterocyclic system known for its diverse biological and pharmacological activities . The strategic substitution with a chloromethyl group at the 3-position and a phenyl ring at the 2-position enhances its potential as a building block for more complex molecules . Research into benzofuran derivatives has highlighted their significant potential as anticancer agents . Structure-Activity Relationship (SAR) studies indicate that introducing halogenated alkyl chains, such as a chloromethyl group, can significantly enhance cytotoxic activity . This is often attributed to the ability of the halogen to form halogen bonds, improving binding affinity to biological targets . Furthermore, the chloromethyl group is a key functional handle for further chemical modification, allowing researchers to create hybrid molecules or conjugate additional pharmacophores . This compound is strictly for Research Use Only (RUO) and is intended for laboratory research purposes by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

3-(chloromethyl)-2-phenyl-1-benzofuran

InChI

InChI=1S/C15H11ClO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

VNPJNKVNAPPJFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CCl

Origin of Product

United States

Preparation Methods

Reference Data Table: Optimization Summary

Entry Pd(dba)_2 (mol%) PCy_3 (mol%) Solvent Temperature (°C) Concentration (M) Yield (%)
1 10 20 DMF 110 0.1 38
4 10 20 DMF 110 0.01 95
14 5 10 DMF 110 0.01 79

Source: Adapted from palladium-catalyzed migratory cycloisomerization studies

Cyclodehydration of α-Phenoxy Ketones

2.1 Method Description

Cyclodehydration of α-phenoxy ketones is a classical and efficient route to 3-substituted benzofurans. This method involves intramolecular cyclization under acidic or thermal conditions to form the benzofuran ring.

2.2 Reaction Conditions

  • Substrates: α-phenoxy ketones prepared from phenols and acetophenone derivatives.
  • Conditions: Heating at elevated temperatures (typically 75–90 °C).
  • Solvents: Common organic solvents such as toluene or chlorobenzene.
  • Yields: Moderate to excellent (50%–98%).

2.3 Application to Target Compound

  • By selecting α-phenoxy ketones bearing a chloromethyl substituent at the appropriate position, 3-(chloromethyl)-2-phenylbenzofuran can be synthesized.
  • The reaction proceeds via dehydration and ring closure to afford the benzofuran core.

2.4 Representative Data

Substrate Temperature (°C) Product Yield (%) Notes
α-Phenoxy acetophenone derivatives 75–90 50–98 Substituent effects influence yield
3-Methylphenol-derived substrate 75 Moderate Regioisomer formation observed

Source: Cyclodehydration studies on benzofuran synthesis

PIDA-Mediated Tandem In Situ Oxidative Coupling and Cyclization

3.1 Method Overview

A modern and practical approach involves oxidative coupling of phenols with β-dicarbonyl compounds mediated by phenyliodine(III) diacetate (PIDA). This tandem reaction combines oxidation, coupling, and cyclization in one pot to yield 5-hydroxybenzofurans, and can be adapted for other benzofuran derivatives.

3.2 Reaction Conditions

  • Reagents: Phenol derivatives, β-dicarbonyl compounds, PIDA as oxidant, ZnI_2 as Lewis acid catalyst.
  • Solvent: Chlorobenzene or toluene.
  • Temperature: Optimal around 95 °C.
  • Time: Approximately 6 hours.
  • Yields: Up to 88% for related benzofuran products.

3.3 Mechanistic Insights

  • Initial Michael addition between phenol and β-dicarbonyl compound.
  • Subsequent intramolecular cyclization and aromatization.
  • Two possible pathways for cyclization, with intramolecular cyclization favored.

3.4 Adaptability

  • While primarily reported for 5-hydroxybenzofurans, the method's versatility suggests potential for synthesizing this compound by selecting appropriate starting materials and adjusting substituents.

Reaction Scheme Summary

Step Description
1 Oxidation of phenol by PIDA
2 Michael addition with β-dicarbonyl
3 Intramolecular cyclization
4 Aromatization to benzofuran derivative

3.6 Example Product Data

Compound Yield (%) Melting Point (°C) Key Spectral Data (1H NMR)
Ethyl 5-Hydroxy-2-phenylbenzofuran-3-carboxylate 82 154–155 δ 9.52 (s, 1H), aromatic protons

Source: PIDA-mediated oxidative coupling studies

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield Range (%) Notes
Palladium-Catalyzed Migratory Cycloisomerization Pd(dba)2, PCy3, DMF 110 °C, 7 h, dilute solution Up to 95 Efficient for 2,3-disubstituted benzofurans
Cyclodehydration of α-Phenoxy Ketones α-Phenoxy ketones, heat 75–90 °C 50–98 Classical method, moderate to high yield
PIDA-Mediated Oxidative Coupling PIDA, ZnI_2, chlorobenzene 95 °C, 6 h Up to 88 One-pot tandem oxidation and cyclization
Post-Synthetic Chloromethylation Formaldehyde, HCl or chloromethyl methyl ether Acidic medium, controlled temp Variable Used to introduce chloromethyl substituent

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-2-phenylbenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azido, thiocyano, or amino derivatives of 2-phenylbenzofuran.

    Oxidation: Products include benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.

    Reduction: The major product is 2-phenylbenzofuran.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-phenylbenzofuran involves its interaction with biological molecules through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzyme activity or the disruption of DNA replication . The phenylbenzofuran core may also interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkynyl-Substituted 2-Phenylbenzofurans

Gold-catalyzed alkynylative cyclization reactions yield derivatives like 3-((3-fluorophenyl)ethynyl)-2-phenylbenzofuran (3bm) and 3-(naphthalen-1-ylethynyl)-2-phenylbenzofuran . Key findings:

  • Yields : Up to 97% (for naphthalenylethynyl derivatives) .
  • Physical Properties : Melting points range from 81.3–82.6°C (for aliphatic substituents) to 113.5–115.6°C (for aromatic substituents) .
  • Structural Features : Ethynyl groups introduce rigidity, as evidenced by distinct ¹H/¹³C NMR shifts (e.g., 19F NMR resonances at -112.62 ppm for fluorophenyl derivatives) .

Sulfinyl and Sulfonyl Derivatives

Sulfur-containing analogs like 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran and 3-(3-chlorophenylsulfonyl)-5-isopropyl-2-methyl-1-benzofuran highlight:

  • Crystallography: Monoclinic crystal systems (e.g., space group P2₁/c) with unit cell parameters (e.g., a = 11.5257 Å, b = 7.9655 Å) .
  • Pharmacology : Sulfonyl/sulfinyl groups correlate with antifungal and antimicrobial activities, likely due to enhanced hydrogen-bonding capabilities .
  • Synthetic Yields : 70–71% via oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid .

Urea-Functionalized Derivatives

Compounds like 1-(4-(4-(chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a) demonstrate:

  • Molecular Weights : ESI-MS m/z = 362.1–412.0 [M+H]⁺, with yields of 50–58% .

Data Tables

Table 1: Comparative Analysis of Benzofuran Derivatives

Compound Class Substituent (Position 3) Molecular Weight (g/mol) Yield (%) Melting Point (°C/K) Key Activity/Feature Reference
Alkynyl (3-Fluorophenyl)ethynyl ~290 (estimated) 78–97 81.3–82.6 Rigid π-conjugated system
Sulfonyl 3-Chlorophenylsulfonyl 322.77–356.82 70–71 357–358 K Antifungal, crystallinity
Urea-Thiazolyl Chloromethyl-thiazolylurea 362.1–412.0 [M+H]⁺ 50–58 Not reported Enzyme inhibition potential

Table 2: Structural Parameters of Sulfonyl Derivatives

Compound Crystal System Space Group Unit Cell Parameters (Å) Pharmacological Activity Reference
2-(4-Chlorophenyl)-3-ethylsulfinyl-5-fluoro-1-benzofuran Monoclinic P2₁/c a = 11.5257, b = 7.9655 Antitumor, antiviral

Structural and Functional Insights

  • Chloromethyl Group : Unlike sulfonyl or alkynyl groups, the -CH₂Cl substituent offers synthetic flexibility for further derivatization (e.g., nucleophilic displacement reactions).
  • Sulfonyl/Sulfinyl Groups : Enhance thermal stability (high melting points >350 K) and pharmacological activity via strong intermolecular interactions .
  • Alkynyl Groups : Improve optoelectronic properties, making these derivatives candidates for materials science applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Chloromethyl)-2-phenylbenzofuran, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedel-Crafts alkylation or Suzuki coupling, to introduce the chloromethyl and phenyl groups onto the benzofuran core. Key parameters include temperature control (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and catalyst optimization (e.g., AlCl₃ for electrophilic substitution). Post-synthesis purification via column chromatography (hexane/ethyl acetate gradients) ensures >95% purity .
Reaction Step Conditions Yield (%)
Benzofuran core formationToluene, 110°C, 12h65–70
ChloromethylationDCM, 0°C, 2h50–55
Final purificationSilica gel, hexane:EtOAc (3:1)90–95

Q. How does the chloromethyl substituent influence the compound’s stability under varying pH and oxidizing conditions?

  • Methodological Answer : The chloromethyl group increases electrophilicity, making the compound prone to hydrolysis under basic conditions (pH > 10) and susceptible to nucleophilic substitution. Stability studies show decomposition at >40°C in polar aprotic solvents (e.g., DMSO). For storage, use inert atmospheres (N₂) and low temperatures (−20°C) to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 4.65 (s, 2H, CH₂Cl), δ 7.2–7.8 (m, aromatic protons). ¹³C NMR confirms the chloromethyl carbon at δ 45.2 .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 242.5) and fragmentation patterns validate the molecular structure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the chloromethyl group’s electrophilic character, with a partial positive charge (+0.32) on the methyl carbon. This predicts reactivity with amines (e.g., SN2 displacement) or thiols. Solvent effects (PCM model) show enhanced reactivity in polar aprotic solvents .

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